2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
2,7-dimethylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-6-9-5-7-3-4-11(2)8(7)10-6/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPLIPOGPNGOGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C=CN(C2=N1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of 2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine exhibit significant anticancer properties. These compounds act primarily as kinase inhibitors, disrupting essential signaling pathways involved in cancer cell proliferation.
- Mechanism of Action : The compound binds to specific kinase active sites, inhibiting their activity and leading to cell cycle arrest and apoptosis in cancer cells. Studies have shown that certain derivatives effectively inhibit the growth of various cancer cell lines, including HeLa and MDA-MB-231, with IC50 values indicating potent cytotoxic effects .
Antiviral Properties
Recent studies have indicated that some derivatives possess antiviral activities by inhibiting viral replication. They interfere with viral proteins or host cell mechanisms critical for viral propagation .
Anti-inflammatory Effects
Exploratory research highlights the anti-inflammatory potential of this compound. It may modulate inflammatory pathways, offering therapeutic benefits for conditions characterized by excessive inflammation .
Case Study 1: Kinase Inhibition in Cancer Therapy
A study published in MDPI reported that novel pyrrolo[2,3-d]pyrimidine derivatives exhibited significant activity against various kinases such as EGFR and CDK2. These findings emphasize their potential as targeted cancer therapies .
Case Study 2: Targeting Malaria
Another significant application involves the design of pyrrolo[2,3-d]pyrimidines as inhibitors targeting Plasmodium falciparum calcium-dependent protein kinase (PfCDPK4). In silico studies showed promising binding interactions and subsequent synthesis confirmed their inhibitory activity against PfCDPK4 and PfCDPK1 .
Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Inhibition of cancer cell lines (HeLa, MDA-MB-231) | |
| Antiviral | Inhibition of viral replication | |
| Anti-inflammatory | Modulation of inflammatory pathways |
Safety and Toxicity
While promising in biological applications, safety assessments are crucial. The compound is classified with acute toxicity potential (Toxicity Category 3), necessitating proper handling precautions to mitigate exposure risks during synthesis and application .
Chemical Reactions Analysis
Synthetic Routes and Functionalization
Pyrrolo[2,3-d]pyrimidine derivatives are typically synthesized via cyclization, nucleophilic substitution, or coupling reactions. For example:
-
Halogenation : In studies of 3,7-dimethyl derivatives (e.g., 3,7-dimethyl-5,6-diphenyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-imine ), halogenation at the pyrimidine ring occurs under POCl₃ or PCl₅, enabling substitution at positions 2 and 4 .
-
Nucleophilic Substitution : Chlorinated intermediates (e.g., 2,4-dichloro derivatives) react with amines or hydrazines to form hydrazones or arylaminopyrimidines, as seen in the synthesis of 5k derivatives .
Substitution Reactions
Methyl groups at positions 2 and 7 influence electronic and steric environments, directing reactivity:
-
Amination : Reaction with amines (e.g., benzylamine) under reflux conditions introduces substituents at position 4 ( , Scheme 1).
Example:
4-Benzylamino-7-methyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine (4 ) synthesized via nucleophilic displacement . -
Cross-Coupling : Pd-catalyzed coupling (e.g., Suzuki or Buchwald-Hartwig) enables aryl/heteroaryl group introduction. For instance, 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide undergoes microwave-assisted coupling with aromatic amines .
Ring Functionalization
-
Formation of Fused Rings : Refluxing with formic acid or acetic acid/HCl yields fused pyrimidines (e.g., IId,e ) via cyclization .
-
Oxidation/Reduction : Methyl groups may undergo oxidation to carboxylic acids under strong oxidizing agents, though this is not explicitly documented for the 2,7-dimethyl variant.
Reactivity in Biological Contexts
While not strictly chemical reactions, interactions with biological targets highlight functional adaptability:
-
Kinase Inhibition : Analogous compounds (e.g., 5k ) inhibit EGFR, Her2, and CDK2 via hydrogen bonding and hydrophobic interactions, suggesting that methyl groups enhance binding affinity .
-
Apoptosis Induction : Derivatives like 5k upregulate caspase-3 and Bax proteins, indicating potential for pro-apoptotic modifications .
Comparative Reactivity of Analogous Compounds
Challenges and Limitations
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine derivatives?
- Methodological Answer : The synthesis typically involves halogenation, nucleophilic aromatic substitution (SNAr), and cross-coupling reactions. For example, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine can be protected with TsCl, followed by SNAr reactions with substituted anilines or benzylamines under basic conditions. Palladium-catalyzed Buchwald cross-coupling introduces aryl/alkyl groups at specific positions . Multi-step routes may also employ cyclization of intermediates (e.g., ethyl 2-cyano-4,4-dimethoxybutanoate) followed by chlorination .
Q. How are structural and purity analyses performed for these compounds?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d6 or CDCl3 confirm regiochemistry and substitution patterns. For example, aromatic protons in the pyrrolo[2,3-d]pyrimidine core resonate between δ 6.0–8.5 ppm, while methyl groups appear as singlets near δ 2.5 ppm .
- HRMS : High-resolution mass spectrometry validates molecular weights (e.g., [M+H]⁺ peaks with <5 ppm error) .
- TLC : Silica-gel plates with UV visualization monitor reaction progress .
Q. What solvents and conditions are optimal for purification?
- Methodological Answer : Column chromatography (silica gel, 200–300 mesh) using gradients of ethyl acetate/hexane or chloroform/methanol is standard. Anhydrous solvents (e.g., DMF, THF) are critical for SNAr and cross-coupling reactions to avoid hydrolysis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize kinase inhibition?
- Methodological Answer :
- Substituent Variation : Systematic modification at C4 (e.g., aryl vs. alkyl groups) and C2 (e.g., amino vs. halogen) positions alters selectivity. For example, bulky C4 substituents enhance FAK inhibition by occupying hydrophobic pockets .
- Biological Assays : Kinase inhibition (IC50) is measured via fluorescence polarization or radiometric assays. Parallel cytotoxicity screening (e.g., MTT assays) identifies off-target effects .
- Data Table :
| Derivative | C4 Substituent | FAK IC50 (nM) | Cancer Cell IC50 (µM) |
|---|---|---|---|
| 11a | 4-Fluorophenyl | 12.3 | 0.45 |
| 11d | 4-Chlorophenyl | 8.7 | 0.32 |
| 13i | 2,5-Dimethoxy | N/A | 0.18 (CK1δ inhibition) |
Q. How to resolve contradictions in biological activity across derivatives?
- Methodological Answer :
- Target Profiling : Use kinome-wide screening (e.g., KINOMEscan) to confirm selectivity. A derivative inactive against FAK may inhibit CK1δ, as seen with compound 13i .
- Metabolic Stability : Assess liver microsome stability. Poor bioavailability may mask in vitro potency .
- Crystallography : Co-crystal structures with kinases (e.g., PDB entries) reveal binding modes. For example, 7H-pyrrolo[2,3-d]pyrimidine scaffolds mimic ATP’s adenine ring but lack N7, altering hydrogen-bond networks .
Q. What strategies improve solubility and bioavailability of hydrophobic derivatives?
- Methodological Answer :
- Salt Formation : Hydrochloride salts (e.g., 13i HCl) enhance aqueous solubility .
- Prodrug Design : Phosphorylate hydroxyl groups or introduce PEGylated side chains .
- Formulation : Use cyclodextrin complexes or lipid nanoparticles for in vivo delivery .
Q. How can large-scale synthesis be optimized for preclinical studies?
- Methodological Answer :
- One-Pot Reactions : Avoid intermediates requiring chromatography. For example, Dakin-West reactions followed by Dimroth rearrangements enable kilogram-scale synthesis .
- Green Chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) .
Specialized Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
